molecular formula C9H13F3N2O2 B2830680 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine CAS No. 2191266-85-8

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine

Cat. No.: B2830680
CAS No.: 2191266-85-8
M. Wt: 238.21
InChI Key: XFGUQECIFITDDH-UHFFFAOYSA-N
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Description

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a trifluoroethylimine group. The imine (C=N) functional group introduces reactivity, making it a versatile intermediate for synthesizing amines or heterocycles via reduction or cyclization .

This compound is structurally related to several derivatives documented in medicinal chemistry and organic synthesis, including ketones, aldehydes, and esters bearing the 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its applications span drug discovery, particularly in targeting enzymes like aldehyde dehydrogenase (ALDH1A1) and antimicrobial agents .

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,2,2-trifluoroethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2/c10-9(11,12)7(13)14-3-1-8(2-4-14)15-5-6-16-8/h13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGUQECIFITDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a trifluoromethylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their functional groups, molecular properties, and applications:

Compound Name Functional Group Molecular Formula Molecular Weight Key Applications/Findings References
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine Imine (C=N) C₁₁H₁₄F₃N₂O₂ 278.24 Intermediate for bioactive molecules; potential enzyme inhibition
2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-one (2j) Ketone (C=O) C₁₁H₁₄F₃NO₃ 281.23 NMR studies (19F signals at δ -72.54, -70.59); precursor for ALDH1A1 inhibitors
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one Ketone (C=O) C₉H₁₄ClNO₃ 219.66 Research reagent; used in peptide coupling reactions
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Aldehyde (CHO) C₁₄H₁₇NO₃ 255.29 Intermediate for fluorescent probes and pharmaceutical derivatives
6-Methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid Carboxylic acid (COOH) C₂₀H₂₁N₂O₅ 369.39 ALDH1A1 inhibitor; oral bioavailability demonstrated in preclinical models
BTZ-043 (Benzothiazinone derivative) Benzothiazinone C₁₈H₁₇F₃N₄O₄S 454.41 Antimycobacterial agent; targets decaprenylphosphoryl-β-D-ribose oxidase

Functional Group Reactivity and Stability

  • Imine vs. Ketone/Aldehyde : The imine group in the target compound is more reactive than ketones or aldehydes, enabling facile conversion to secondary amines (via reduction) or participation in cycloadditions. However, imines are prone to hydrolysis under acidic or aqueous conditions, whereas ketones (e.g., 2j) exhibit greater stability .
  • Trifluoromethyl Effect: The CF₃ group enhances electron-withdrawing properties, increasing resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 2-chloro-1-{spiro}ethan-1-one) .

Key Research Findings and Data

Spectroscopic Data

  • 19F NMR: For 2j, two rotamers were observed with δ = -72.54 (major) and -70.59 (minor) in CDCl₃, attributed to restricted rotation around the C-N bond .
  • Synthetic Yields : Coupling reactions involving the spirocyclic amine (e.g., with indoline) achieved 67% yield under palladium catalysis .

Biological Activity

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a spirocyclic structure with a dioxane and azaspiro moiety, contributing to its biological interactions. The trifluoroethyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of the spirocyclic structure possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Research indicates that certain derivatives may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the dioxane moiety exhibited higher inhibition zones compared to controls.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15S. aureus
This compound18E. coli
Compound B12S. aureus

Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
503065

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Induction of Oxidative Stress : The trifluoroethyl group may enhance reactive oxygen species (ROS) production, leading to cell death in cancer cells.

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